molecular formula C10H8N2O2 B155454 6-hydroxy-2-phenylpyridazin-3(2H)-one CAS No. 1698-54-0

6-hydroxy-2-phenylpyridazin-3(2H)-one

Cat. No. B155454
CAS RN: 1698-54-0
M. Wt: 188.18 g/mol
InChI Key: KJEBAQNNTMWJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-phenylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of a hydroxy group and a phenyl group in the structure suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in several studies. For instance, N-substituted 5–chloro-6-phenylpyridazin-3(2H)-ones were synthesized and characterized by spectral data, indicating a method for introducing various substituents into the pyridazine ring . Similarly, 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines were prepared through the interaction of ethyl Z-5-aryl-2-diazo-5-hydroxy-3-oxopent-4-enoates with triphenylphosphine . These methods could potentially be adapted for the synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines was confirmed by X-ray diffraction analysis . Quantum-chemical calculations can also be used to estimate the tautomeric equilibrium in these compounds . Such analyses are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of 6-hydroxy-2-phenylpyridazin-3(2H)-one.

Chemical Reactions Analysis

Pyridazine compounds can undergo a variety of chemical reactions. The reactivity of 3-benzoyl-6-phenylpyridazines towards different reagents has been explored, leading to the formation of various derivatives such as oximes and carboxanilides . These reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis and the potential to generate a wide range of products from a common precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding in C3h-symmetric 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives affects their mesophase behavior and stability . Similarly, the optical properties of novel organic compound thin films derived from pyridazine derivatives have been investigated, revealing their potential in optoelectronic applications . These studies provide insights into the properties of 6-hydroxy-2-phenylpyridazin-3(2H)-one, which could be inferred based on its structural similarity to the compounds investigated.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-hydroxy-2-phenylpyridazin-3(2H)-one and its derivatives have been a focal point in synthetic chemistry due to their potential applications in various fields. For instance, a study detailed the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones with potential as anti-inflammatory and analgesic agents, showcasing their promising pharmacological profiles (Sharma & Bansal, 2016). Similarly, transformations of 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one, via reactions with nucleophiles, were reported to lead to the formation of various significant chemical structures, illustrating the compound's versatility in synthetic organic chemistry (Komarov et al., 2005).

Biological and Pharmacological Applications

  • 6-hydroxy-2-phenylpyridazin-3(2H)-one derivatives have demonstrated notable biological activities. A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and exhibited potent insecticidal activities against Plutella xylostella, with some compounds showing over 90% activity at certain concentrations, indicating their potential in agricultural applications (Wu et al., 2012). Furthermore, derivatives of 6-hydroxy-2-phenylpyridazin-3(2H)-one have been explored for their COX-2 inhibitory properties, showing promise in the treatment of inflammation and related disorders (Loksha & Abd-Alhaseeb, 2020).

Material Science and Solubility Studies

  • In material science, the solubility properties and solution thermodynamics of 6-phenylpyridazin-3(2H)-one in various pharmaceutical solvents were thoroughly studied. This research is crucial for the formulation and development of pharmaceutical compounds, offering insights into the solute-solvent interactions at the molecular level (Shakeel et al., 2019).

Safety And Hazards

The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to potential violent reactions and possible flash fires . The compound should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBAQNNTMWJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168752
Record name 1,2-Dihydro-1-phenylpyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-hydroxy-2-phenylpyridazin-3(2H)-one

CAS RN

1698-54-0
Record name 6-Hydroxy-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-pyridazine-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1698-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1698-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-1-phenylpyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-phenylpyridazine-3,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYL-1H-PYRIDAZINE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4SVY3FH68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-2-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-hydroxy-2-phenylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-hydroxy-2-phenylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-hydroxy-2-phenylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-hydroxy-2-phenylpyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-hydroxy-2-phenylpyridazin-3(2H)-one

Citations

For This Compound
9
Citations
X Cao, Y Chen, Y Zhang, Y Lan, J Zhang… - Journal of medicinal …, 2016 - ACS Publications
By use of the 6-hydroxypyridazinone framework, a new series of potent σ 1 receptor ligands associated with pharmacological antineuropathic pain activity was synthesized and is …
Number of citations: 28 pubs.acs.org
R Li, R Wang, XJ Yang, QM Chen, Y Song… - China Environmental …, 2011 - cabdirect.org
In this paper, the degradation characteristics of some organophosphorus insecticides including pyridaphention, fenamiphos and profenofos by the isocarbophos-degrading strain …
Number of citations: 1 www.cabdirect.org
BOY Bartels - dea.lib.unideb.hu
The aim of this thesis work was to investigate the solvatochromic properties of two molecules, namely 6-hydroxy-2-phenylpyridazin-3 (2H)-one (A1) and N-(5, 6-diphenylfuro [2, 3-d] …
Number of citations: 0 dea.lib.unideb.hu
T Gomktsyan, A Khachatryan, D Avakyan… - Green Processing and …, 2023 - degruyter.com
Eco-friendly ultrasound-assisted synthesis of a series of 3-N-substituted 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one derivatives and in silico study to …
Number of citations: 0 www.degruyter.com
SM Hamed, MK Okla, LS Al-Saadi, WN Hozzein… - Journal of Hazardous …, 2022 - Elsevier
Captan is one of the most widely used organochlorine fungicides, its frequent application contaminates both terrestrial and aquatic ecosystems and negatively affects their key …
Number of citations: 14 www.sciencedirect.com
JR Ottoni, C da Costa Silva Gonçalves… - … Biotechnology in the …, 2023 - Springer
Known as one of the first inhabitants of the Earth, cyanobacteria contribute significantly to the biogeochemical cycles of carbon and nitrogen. These organisms produce a variety of …
Number of citations: 0 link.springer.com
Y Jing, Q Shen, M Zhang, Z Han, W Zhao - Transactions on Materials …, 2023 - wepub.org
The usage of a large number of industrial resources and the discharge of harmful pollutants have caused serious damage to the environment and ultimately affect the ecosystem and …
Number of citations: 0 wepub.org
B Xu, J Han, L Wang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
An efficient N‐arylation of pyridazinones with diaryliodonium salts has been developed without using base or metal catalysts. The reaction tolerated a variety of both diaryliodonium …
Number of citations: 14 onlinelibrary.wiley.com
李荣, 王融, 杨秀娟, 陈启明, 宋瑶, 李顺鹏, 蒋建东 - 中国环境科学, 2011 - zghjkx.com.cn
菌株scl-2 对苯线磷,哒嗪硫磷和丙溴磷降解的研究 Page 1 中国环境科学2011,31(7):1178~1185 China Environmental Science 菌株scl-2 对苯线磷,哒嗪硫磷和丙溴磷降解的研究 李荣,王融,…
Number of citations: 4 www.zghjkx.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.